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Compound of Interest

Compound Name:
2-[(2R)-Oxolan-2-yl]ethan-1-amine

hydrochloride

CAS No.: 2095396-40-8

Cat. No.: B2489323 Get Quote

Executive Summary & Pharmacophore Analysis
The Tetrahydrofuran-2-ethylamine motif (specifically the S or R enantiomer of 2-(2-

aminoethyl)tetrahydrofuran) represents a high-value scaffold in modern drug discovery. It

serves as a polar, metabolically stable bioisostere for cyclohexyl- and cyclopentyl-ethylamines,

offering distinct physicochemical advantages:

LogP Modulation: The ether oxygen lowers lipophilicity (

cLogP

-1.5 vs. cyclohexyl), improving aqueous solubility.

H-Bonding Capability: The ring oxygen acts as a weak hydrogen bond acceptor (HBA),

enabling specific interactions with backbone amides in kinase hinge regions or GPCR

pockets.

Conformational Restriction: The THF ring restricts the conformational freedom of the

ethylamine tail, reducing the entropic penalty of binding compared to linear alkoxy-amines.

Structural Definition
Core: Tetrahydrofuran ring.[1][2][3][4][5][6]
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Linker: Ethyl chain (2-carbon spacer) at the C2 or C3 position.

Chirality: The C2 (or C3) stereocenter is critical. The (S)-enantiomer is often derived from L-

amino acid or sugar pools, while the (R)-enantiomer is accessible via specific enzymatic

resolution or asymmetric catalysis.

Synthetic Strategies: From Chiral Pool to Scale
The synthesis of chiral THF-ethylamines requires preserving the stereocenter while extending

the carbon chain. Below are the two primary industrial routes.

Route A: The "Chiral Pool" Chain Extension
(Recommended)
This route utilizes commercially available (S)-Tetrahydrofurfuryl alcohol (derived from furfural

hydrogenation and enzymatic resolution) as the starting material. It is robust, scalable, and

preserves enantiopurity.

Mechanism: Activation

Homologation

Reduction.

Activation: The primary alcohol is converted to a tosylate or mesylate.

Displacement: Nucleophilic substitution with cyanide introduces the second carbon of the

ethyl chain.

Reduction: The resulting nitrile is reduced to the primary amine.

Route B: Asymmetric Cyclization (De Novo)
For C3-substituted variants or non-standard substitution patterns, de novo synthesis is

required.

Method: Pd-catalyzed asymmetric allylic alkylation of diols or [3+2] annulation of donor-

acceptor cyclopropanes.
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Utility: High value for generating quaternary centers or complex substitution patterns not

available in the chiral pool.

Visualization: Synthetic Decision Matrix
The following Graphviz diagram outlines the decision logic for selecting the optimal synthetic

pathway based on target structure and scale.

Target: Chiral THF-Ethylamine

Substitution Position?

C2-Substituted

Common

C3-Substituted

Rare

Scale Requirement? Route B: Asymmetric Cyclization
(Pd/Rh Catalysis)

Standard Route

Route A: Chiral Pool
((S)-THF-methanol)

Multi-Gram/Kg

Route C: Kinetic Resolution
(Lipase/Esterase)

Milli-Gram/Library

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the synthetic route based on substitution pattern (C2 vs.

C3) and scale.
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Experimental Protocol: Synthesis of (S)-2-(2-
Aminoethyl)tetrahydrofuran
Objective: Synthesis of the target amine from (S)-tetrahydrofurfuryl alcohol via the nitrile

intermediate. Safety: Cyanide salts are lethal. Work in a well-ventilated fume hood with

appropriate antidotes available.

Step 1: Tosylation
Reagents: (S)-Tetrahydrofurfuryl alcohol (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq),

Pyridine (solvent/base).

Procedure: Dissolve alcohol in pyridine at 0°C. Add TsCl portion-wise. Stir at room

temperature (RT) for 12h.

Workup: Pour into ice water, extract with DCM. Wash with 1M HCl (to remove pyridine),

brine, dry over MgSO4.

Validation: 1H NMR shows doublet for Ts-methyl (~2.4 ppm) and shift of CH2-O protons.

Step 2: Cyanation (Homologation)
Reagents: (S)-THF-2-methyl tosylate (from Step 1), NaCN (1.5 eq), DMSO (solvent).

Procedure: Dissolve tosylate in DMSO. Add NaCN carefully. Heat to 60-80°C for 4-6h.

Workup: Quench with water (Caution: HCN risk if acidic). Extract with Et2O.

Product: (S)-Tetrahydrofuran-2-yl-acetonitrile.

Key Insight: DMSO is critical for the SN2 rate; avoid protic solvents to minimize elimination

byproducts.

Step 3: Reduction to Amine
Reagents: Nitrile intermediate, LiAlH4 (2.0 eq) or H2/Raney-Ni.
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Procedure (LiAlH4): Suspend LiAlH4 in dry THF at 0°C. Add nitrile solution dropwise. Reflux

for 2h.

Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

Purification: Distillation or conversion to HCl salt for storage.

Data: 1H NMR shows disappearance of alpha-nitrile protons (~2.5 ppm) and appearance of

ethylamine triplets.

Medicinal Chemistry Applications
Bioisosteric Replacement Data
Replacing a cyclopentyl ring with a THF ring in an amine scaffold significantly alters

physicochemical properties.[7]

Property
Cyclopentyl-
Ethylamine

(S)-THF-Ethylamine Impact

cLogP ~2.1 ~0.6 Improved Solubility

TPSA 26 Å² 35 Å² Increased Polarity

Metabolic Stability
High (CYP oxidation

prone)

High (C2-H oxidation

reduced)
Longer Half-life

H-Bonding Donor only (NH2)
Donor (NH2) +

Acceptor (O)
New Binding Vector

Case Study: Histamine & Kinase Inhibitors
Histamine Analogs: The 2-(2-aminoethyl)THF motif acts as a selective histamine H1/H2

agonist/antagonist pharmacophore, where the ether oxygen mimics the imidazole nitrogen's

H-bond accepting ability without the aromaticity.

Kinase Inhibitors: In CDK2 inhibitors (e.g., RLY-2139 analogs), chiral THF moieties are used

to fill ribose-binding pockets, where the ether oxygen mimics the ribose hydroxyls of ATP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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